molecular formula C10H22NO3P B1232361 [(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid CAS No. 159934-01-7

[(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid

Cat. No.: B1232361
CAS No.: 159934-01-7
M. Wt: 235.26 g/mol
InChI Key: SAPDSGPBMRLHFV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid: is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyl group, and a phosphinic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylmethyl phosphinic acid and ®-3-amino-2-hydroxypropyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its chiral nature makes it valuable for investigating stereospecific processes in biological systems.

Medicine

In medicine, (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-phenylpropionic acid: This compound shares a similar amino and hydroxyl group structure but differs in the presence of a phenyl group instead of a cyclohexylmethyl group.

    ®-α-Lipoic acid: This compound has a similar chiral center and functional groups but features a different overall structure and properties.

Uniqueness

(®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid is unique due to its specific combination of functional groups and chiral center. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with other similar compounds.

Properties

CAS No.

159934-01-7

Molecular Formula

C10H22NO3P

Molecular Weight

235.26 g/mol

IUPAC Name

[(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid

InChI

InChI=1S/C10H22NO3P/c11-6-10(12)8-15(13,14)7-9-4-2-1-3-5-9/h9-10,12H,1-8,11H2,(H,13,14)/t10-/m1/s1

InChI Key

SAPDSGPBMRLHFV-SNVBAGLBSA-N

SMILES

C1CCC(CC1)CP(=O)(CC(CN)O)O

Isomeric SMILES

C1CCC(CC1)CP(=O)(C[C@@H](CN)O)O

Canonical SMILES

C1CCC(CC1)CP(=O)(CC(CN)O)O

Synonyms

3-amino-2-hydroxypropyl-cyclohexylmethyl-phosphinic acid
3-amino-2-hydroxypropylcyclohexylmethylphosphinic acid
CGP 51176
CGP-51176
CGP51176

Origin of Product

United States

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